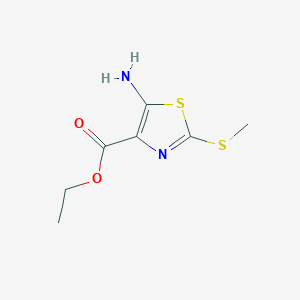
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate, also known as AMT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AMT is a thiazole derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate exerts its biological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. This compound also inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in animal models of acute and chronic inflammation. It has also been found to exhibit antimicrobial activity against various bacterial strains. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its limited stability in acidic and basic conditions may pose a challenge for some experiments.
Orientations Futures
There are several future directions for the research on Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of this compound. Additionally, the synthesis of this compound derivatives with improved pharmacological properties is an area of interest for future research.
Méthodes De Synthèse
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate can be synthesized using different methods, including the reaction of 2-methylthio-1,3-thiazole-4-carboxylic acid with ethyl chloroformate and ammonia. The reaction yields this compound as a white crystalline solid with a melting point of 174-176°C.
Applications De Recherche Scientifique
Ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antimicrobial properties. This compound has also been investigated for its anticancer activity against various cancer cell lines.
Propriétés
| 52868-70-9 | |
Formule moléculaire |
C7H10N2O2S2 |
Poids moléculaire |
218.3 g/mol |
Nom IUPAC |
ethyl 5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O2S2/c1-3-11-6(10)4-5(8)13-7(9-4)12-2/h3,8H2,1-2H3 |
Clé InChI |
ZJXFQQXJWBFONT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=N1)SC)N |
SMILES canonique |
CCOC(=O)C1=C(SC(=N1)SC)N |
| 52868-70-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


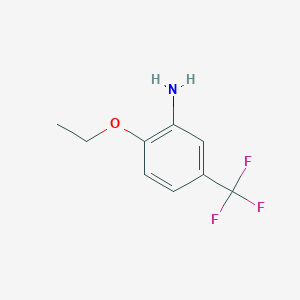

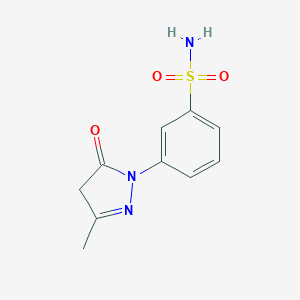
![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)


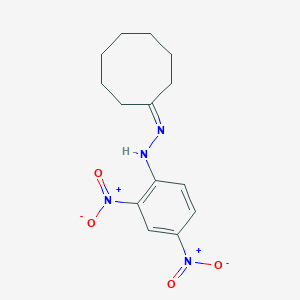

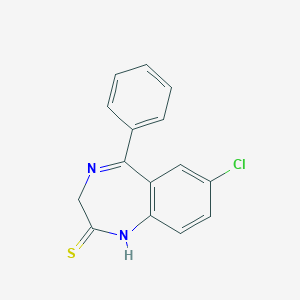
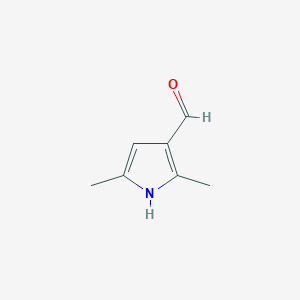
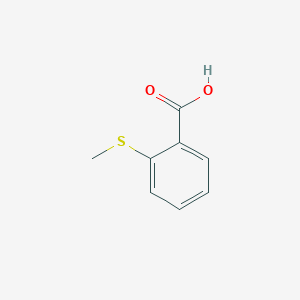
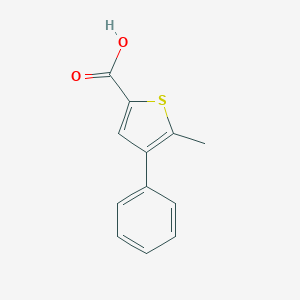
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)

